molecular formula C15H12Br2 B097014 1,1-Dibromo-2,2-diphenylcyclopropane CAS No. 17343-74-7

1,1-Dibromo-2,2-diphenylcyclopropane

Cat. No.: B097014
CAS No.: 17343-74-7
M. Wt: 352.06 g/mol
InChI Key: QHZSIIJMQUCZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dibromo-2,2-diphenylcyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C15H12Br2 and its molecular weight is 352.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17343-74-7

Molecular Formula

C15H12Br2

Molecular Weight

352.06 g/mol

IUPAC Name

(2,2-dibromo-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

QHZSIIJMQUCZGT-UHFFFAOYSA-N

SMILES

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Key on ui other cas no.

17343-74-7

Synonyms

1,1-Dibromo-2-2-diphenylcyclopropane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, potassium tert-butoxide (14.8 g, 132 mmol), diphenylethylene (13.2 g, 73.3 mmol) and hexane (75 ml) were placed in a reaction flask and cooled to −5° C. To this, bromoform (24.1 ml, 95.4 mmol) was added gradually, and the mixture was stirred at the same temperature for 30 minutes. Then, water was added to the reaction mixture and the organic layer was extracted with toluene. The toluene extract was dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure. The residue was recrystallized from a mixed solvent of isopropanol and toluene to give the title compound (14.4 g, 56%) as white crystal.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

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